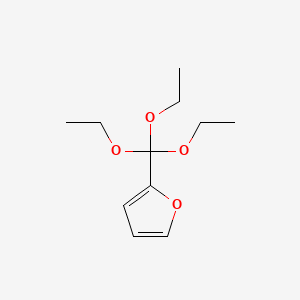![molecular formula C8H8N2O B3193804 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 7551-12-4](/img/structure/B3193804.png)
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Vue d'ensemble
Description
“2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” is a heterocyclic compound . It is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It has also been identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor .
Synthesis Analysis
While specific synthesis methods for “2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” were not found, it is known that 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their activities against FGFR1, 2, and 3 .Mécanisme D'action
While the specific mechanism of action for “2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” is not available, it is known that 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 . This suggests that “2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” may also interact with these receptors.
Propriétés
Numéro CAS |
7551-12-4 |
|---|---|
Formule moléculaire |
C8H8N2O |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol |
InChI |
InChI=1S/C8H8N2O/c1-5-2-6-3-7(11)4-9-8(6)10-5/h2-4,11H,1H3,(H,9,10) |
Clé InChI |
SZXWWJZOHPABDA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC(=CN=C2N1)O |
SMILES canonique |
CC1=CC2=CC(=CN=C2N1)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

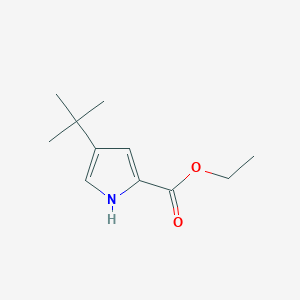
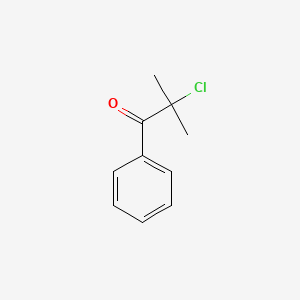
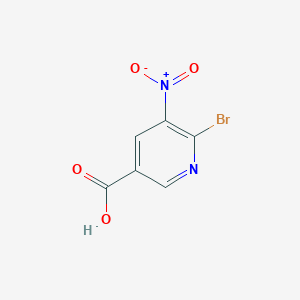
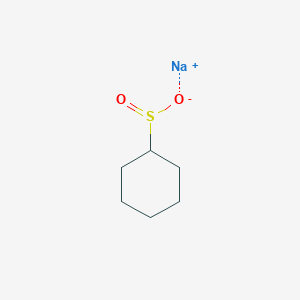


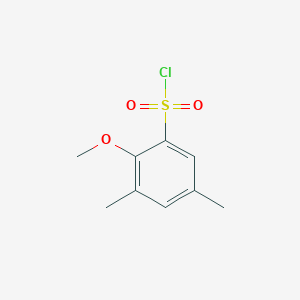


![(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate](/img/structure/B3193779.png)
![3-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine](/img/structure/B3193784.png)
![3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-iodopyridin-2-amine](/img/structure/B3193812.png)

